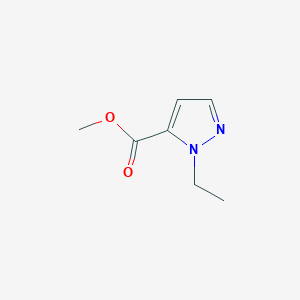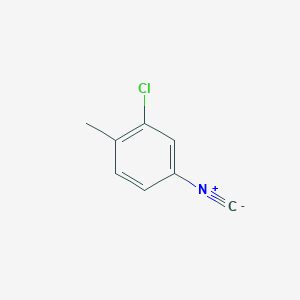
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
“Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C7H9N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound, ethyl 3-methyl-1H-pyrazole-5-carboxylate, has been reported .Molecular Structure Analysis
The molecular structure of “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring with a methyl group attached to one of the nitrogen atoms and an ethyl group attached to the other nitrogen atom. A carboxylate group is also attached to the 5-position of the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds, including “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate”, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
“Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” is a solid compound with a color ranging from white to cream or pale yellow . It has a melting point range of 136.0-145.0°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” is used in the synthesis of various organic compounds . It is a key ingredient in the production of other chemicals, contributing to the development of new materials and processes.
Biological Research
This compound has been noted for its noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This makes it a valuable tool in biological research and drug discovery.
Insecticidal Activities
Research has shown that “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” has potential insecticidal activities . This could lead to the development of new pesticides that are more effective and environmentally friendly.
Pharmaceutical Applications
Due to its biological properties, “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” is used in the pharmaceutical industry for the development of new drugs . Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of various diseases.
Agricultural Applications
The herbicidal properties of “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” make it useful in agriculture . It can be used to control weeds and other unwanted plants, improving crop yield and quality.
Research Tool
“Methyl 1-Ethyl-1H-pyrazole-5-carboxylate” is used as a research tool in various scientific fields . Its unique properties and reactivity make it a valuable tool for studying chemical reactions and biological processes.
Safety And Hazards
Direcciones Futuras
Pyrazole compounds, including “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They are considered as a precursor structure for further design of pesticides . This suggests that future research may continue to explore their potential applications in various fields of science.
Propiedades
IUPAC Name |
methyl 2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIKIIETKZOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555707 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
119458-46-7 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)
![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)





![4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B52998.png)



